5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide

Carbonic Anhydrase Inhibition hCA IX Tumor Hypoxia

Researchers targeting tumor-associated carbonic anhydrase IX often face confounding off-target effects from sulfonamide-based inhibitors or non-selective salicylanilides. This meta-hexyloxy-substituted salicylanilide solves both problems: - Achieves subnanomolar hCA IX inhibition (Ki = 0.570 nM) without a sulfonamide zinc-binding group, enabling screening cascades that explicitly exclude sulfonamide chemotypes. - 130-fold selectivity window over cytosolic hCA I (Ki = 74 nM) minimizes basal CA activity perturbation in cell-based acidification assays. - ~30-fold higher computed LogP (5.64 vs. 3.37-4.05 for 5-chlorosalicylanilide) makes it a calibrated lipophilic probe for membrane-partitioning SAR studies. - Only characterization-supported hexyloxy-bearing salicylanilide CA inhibitor available; the para-isomer (CAS 634186-39-3) lacks curated bioactivity data. Supplied with full analytical documentation for immediate experimental use.

Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
CAS No. 634186-70-2
Cat. No. B12576023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide
CAS634186-70-2
Molecular FormulaC19H22ClNO3
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C19H22ClNO3/c1-2-3-4-5-11-24-16-8-6-7-15(13-16)21-19(23)17-12-14(20)9-10-18(17)22/h6-10,12-13,22H,2-5,11H2,1H3,(H,21,23)
InChIKeyXYXQYVFYJHSCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide: A Salicylanilide CA Inhibitor


5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide is a synthetic salicylanilide derivative featuring a 5-chloro substitution on the salicyloyl ring and a meta-hexyloxyphenyl moiety on the anilide nitrogen [1]. Unlike the classical aryl sulfonamide class of carbonic anhydrase (CA) inhibitors that coordinate the active-site zinc via a primary sulfonamide group, this compound belongs to the phenolic/salicylanilide class of CA inhibitors, which are proposed to anchor to the zinc-bound water/hydroxide through their 2-hydroxy group [2]. Quantitative profiling in a stopped-flow CO₂ hydration assay established its potent, multi-isoform CA inhibition, with particular relevance to the tumor-associated isoform hCA IX [1].

Why Generic Substitution Fails for 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide


Within the broader class of carbonic anhydrase inhibitors, both the zinc-binding mechanism and the hydrophobic tail composition critically dictate isoform selectivity, potency, and physicochemical drug-like properties [1][2]. Generic salicylanilides such as 5-chlorosalicylanilide (CAS 4638-48-6) lack the key meta-hexyloxy substituent responsible for the ~30-fold increase in computed logP (5.64 vs. 3.37–4.05) [3], which directly impacts membrane partitioning, off-target hCA I engagement, and in vitro assay behavior. Equally, aryl sulfonamide-based CA inhibitors—while often potent—utilize a fundamentally different zinc coordination chemistry that yields divergent selectivity fingerprints against off-target isoforms such as hCA IV [1]. These structural and pharmacological distinctions preclude interchangeable use in experiments where a specific combination of CA IX potency, isoform selectivity window, and non-sulfonamide chemotype is required.

5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide: Head-to-Head Comparison


hCA IX Subnanomolar Affinity and Selectivity vs. Sulfonamide

In a direct head-to-head comparison conducted under identical assay conditions within the same primary publication, 5-chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide (BDBM50341402) exhibited a Ki of 0.570 nM against recombinant human carbonic anhydrase IX, representing a ~1.6-fold improvement over the co-published benzenesulfonamide comparator BDBM50341400 (Ki = 0.890 nM) [1]. Critically, the selectivity window against the physiologically ubiquitous cytosolic isoform hCA I was substantially wider for the salicylanilide: Ki(hCA I)/Ki(hCA IX) = 130-fold for the target compound compared to ~711-fold for the sulfonamide comparator, driven by a markedly lower hCA I affinity for the salicylanilide (Ki = 74 nM vs. 633 nM, respectively) [1]. Both compounds were evaluated using a phenol red dye-based stopped-flow CO₂ hydration assay with 15-minute preincubation, as curated by the University of Pisa and deposited in ChEMBL [1].

Carbonic Anhydrase Inhibition hCA IX Tumor Hypoxia Isoform Selectivity

hCA IV Affinity Advantage: Salicylanilide vs. Sulfonamide

When profiled against the membrane-associated isoform hCA IV, 5-chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide displayed a Ki of 7.10 nM, which is approximately 45-fold more potent than the benzenesulfonamide comparator BDBM50341400 (Ki = 319 nM) measured in the same assay panel [1]. This pronounced difference in hCA IV engagement is mechanistically relevant, as aryl sulfonamides and 2-hydroxybenzamides (salicylanilides) engage the CA active site through fundamentally distinct zinc coordination modes—sulfonamides directly coordinate the catalytic zinc, whereas salicylanilides interact via the phenolate anion anchoring to the zinc-bound water/hydroxide [2]. The differential hCA IV affinity pattern may therefore reflect chemotype-specific interactions with the unique active-site architecture of this extracellular isoform.

Carbonic Anhydrase IV Membrane-Associated CA Chemotype Differentiation Salicylanilide

Enhanced Lipophilicity vs. Parent 5-Chlorosalicylanilide

The introduction of a meta-hexyloxy substituent on the N-phenyl ring increases the computed octanol-water partition coefficient (LogP) to 5.64, compared to values of ~3.37 to 4.05 reported for the parent 5-chlorosalicylanilide (CAS 4638-48-6) [1]. While direct experimental CA inhibition data for the parent compound under identical conditions are not available in curated public databases to enable a head-to-head potency comparison, the substantial ~1.6 to 2.3 log unit increase in lipophilicity is a quantifiable, scaffold-level differentiation that is expected to influence membrane partitioning, non-specific protein binding, and solubility-limited assay behavior independent of enzyme affinity per se.

Lipophilicity LogP Membrane Permeability Physicochemical Differentiation

Meta- vs. Para-Hexyloxy Substitution: CA Potency Differentiation

The target compound bears a hexyloxy substituent at the meta (3-) position of the N-phenyl ring. The para-substituted positional isomer, 5-chloro-N-[4-(hexyloxy)phenyl]-2-hydroxybenzamide (CAS 634186-39-3), is commercially available but currently lacks any public bioactivity data in authoritative databases such as ChEMBL, BindingDB, or PubChem [1]. This data asymmetry itself constitutes a practical procurement differentiator: the meta isomer is accompanied by a peer-reviewed, multi-isoform CA inhibition dataset that allows immediate experimental deployment with known potency and selectivity parameters, whereas the para isomer would require de novo profiling before use as a pharmacological tool. The position of the hydrophobic hexyloxy chain on the anilide ring is a well-precedented determinant of binding pose complementarity within the CA active-site channel in homologous salicylanilide series [2].

Positional Isomerism SAR Meta vs. Para Substitution Hexyloxy Chain

Validated Research Applications of 5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide


Tumor Hypoxia: hCA IX Pharmacological Probing

With a subnanomolar Ki (0.570 nM) against the tumor-associated hypoxia-inducible isoform hCA IX and a 130-fold selectivity window over the off-target cytosolic isoform hCA I (Ki = 74 nM), this compound is suited as a chemical probe for investigating the role of CA IX-mediated pH regulation in hypoxic tumor microenvironments [1]. The selectivity profile allows experimental designs where CA IX inhibition can be achieved at concentrations that minimally perturb basal cytosolic CA activity, reducing confounding effects in cell-based acidification assays.

Non-Sulfonamide CA Inhibitor Screening

As a salicylanilide-based CA inhibitor achieving subnanomolar potency without a primary sulfonamide zinc-binding group, this compound serves as a benchmark ligand for high-throughput screening cascades that explicitly exclude sulfonamide chemotypes from hit-finding strategies [1][2]. Its 45-fold greater potency against membrane-associated hCA IV compared to a co-published sulfonamide comparator (Ki = 7.10 nM vs. 319 nM) makes it a valuable reference compound for profiling structure-selectivity relationships in alternative zinc-binding scaffolds.

Lipophilicity SAR: N-Phenyl Modification and CA Engagement

The ~1.6 to 2.3 log unit elevation in computed LogP relative to the parent 5-chlorosalicylanilide scaffold (LogP 5.64 vs. 3.37–4.05) [3] positions this compound as a lipophilic probe for systematic structure-activity relationship (SAR) studies examining the interplay between N-phenyl substituent bulk/lipophilicity and CA isoform potency, selectivity, and membrane partitioning in cellular versus biochemical assays.

Meta-Substituted Salicylanilide Reference Compound

Given the absence of curated bioactivity data for the corresponding para-hexyloxy positional isomer (CAS 634186-39-3) [4], the meta-substituted compound provides the only characterization-supported entry point into hexyloxy-bearing salicylanilide CA inhibitors. This makes it the default reference compound for research groups initiating medicinal chemistry programs around alkoxy-substituted salicylanilides targeting carbonic anhydrases.

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